5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
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Overview
Description
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl(ethyl)sulfamoyl group, a 3-chloro-4-fluorophenyl group, and a 2-fluorobenzamide moiety, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl(ethyl)sulfamoyl intermediate, which can be achieved through the reaction of benzyl chloride with ethylamine, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting sulfonamide is then coupled with 3-chloro-4-fluoroaniline through an amide bond formation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Finally, the 2-fluorobenzoyl chloride is introduced to complete the synthesis under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, the presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-[benzyl(ethyl)sulfamoyl]-N-(3-chlorophenyl)-2-fluorobenzamide
- 5-[benzyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)-2-fluorobenzamide
- 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-methylphenyl)-2-fluorobenzamide
Uniqueness
The unique combination of the benzyl(ethyl)sulfamoyl group with the 3-chloro-4-fluorophenyl and 2-fluorobenzamide moieties imparts distinct chemical and biological properties to 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINXGPWLJGVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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